5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol
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Overview
Description
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol is a complex organic compound known for its unique chemical structure and properties This compound is part of the dibenzo[a,d]cyclooctene family, which is characterized by a fused ring system that includes a cyclooctene ring and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol typically involves multi-step organic reactions. One common method includes the alkylation of dibenzo[a,d]cyclooctene with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminopropyl group, where nucleophiles such as halides or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), thiourea
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halides, thiols
Scientific Research Applications
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl group can interact with receptors or enzymes, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-one
- 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-thiol
Uniqueness
Compared to similar compounds, 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
67226-82-8 |
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Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(10Z)-9-[3-(dimethylamino)propyl]tricyclo[10.4.0.03,8]hexadeca-1(12),3,5,7,10,13-hexaen-9-ol |
InChI |
InChI=1S/C21H27NO/c1-22(2)15-7-13-21(23)14-12-17-8-3-4-9-18(17)16-19-10-5-6-11-20(19)21/h3,5-6,8,10-12,14,23H,4,7,9,13,15-16H2,1-2H3/b14-12- |
InChI Key |
UGCNUYSIBDTHJX-OWBHPGMISA-N |
Isomeric SMILES |
CN(C)CCCC1(/C=C\C2=C(CCC=C2)CC3=CC=CC=C31)O |
Canonical SMILES |
CN(C)CCCC1(C=CC2=C(CCC=C2)CC3=CC=CC=C31)O |
Origin of Product |
United States |
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